molecular formula C16H30N2O3 B2355639 tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate CAS No. 1286272-99-8

tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate

Cat. No. B2355639
CAS RN: 1286272-99-8
M. Wt: 298.427
InChI Key: NCMMSPLDLZXRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C16H30N2O3 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 298.42 .

Scientific Research Applications

Synthesis and Process Development

  • Process Development and Synthesis : A scalable synthesis of a lymphocyte function-associated antigen 1 inhibitor was developed using tert-butyl derivatives, showing efficient one-pot, two-step sequences for high purity product yield (Li et al., 2012).

  • 3-Allylation of tert-butyl Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in the synthesis of piperidine derivatives, indicating its role in creating diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Synthesis in Drug Development : It played a crucial role in the synthesis of a p38 MAP kinase inhibitor, showcasing the versatility of tert-butyl derivatives in medicinal chemistry (Chung et al., 2006).

  • Asymmetric Synthesis for Nociceptin Antagonists : An efficient method for the asymmetric synthesis of tert-butyl derivatives was developed, highlighting its importance in the synthesis of nociceptin antagonists (Jona et al., 2009).

Chemical Analysis and Structural Studies

  • Crystal Structure Analysis : The tert-butyl derivative was analyzed through X-ray crystallography, providing insights into its molecular structure and potential applications in chemical analysis (Richter et al., 2009).

  • Lewis Pair Activation : Its derivatives were used in C–H bond activation studies, exemplifying the role of tert-butyl derivatives in organometallic chemistry (Uhl et al., 2016).

Miscellaneous Applications

  • Synthesis of Bioactive Compounds : Tert-butyl derivatives have been used in the synthesis of biologically active compounds like crizotinib, highlighting their significance in pharmaceutical research (Kong et al., 2016).

  • NMR and Single Crystal Studies : Extensive NMR and crystal studies were conducted on tert-butyl derivatives, providing valuable information for chemical and pharmaceutical research (Aouine et al., 2016).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . For instance, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, contaminated clothing should be immediately removed and the skin should be rinsed with water . If in eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

properties

IUPAC Name

tert-butyl N-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)11-13(19)18-9-7-12(8-10-18)17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMSPLDLZXRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.